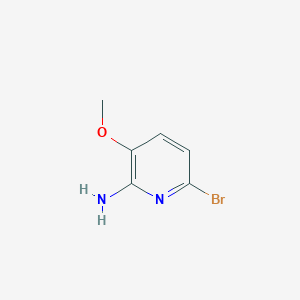

6-Bromo-3-methoxypyridin-2-amine

Description

The exact mass of the compound 6-Bromo-3-methoxypyridin-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Bromo-3-methoxypyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-3-methoxypyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-methoxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGUXXXEJBQZHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70727136 | |

| Record name | 6-Bromo-3-methoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70727136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916737-77-4 | |

| Record name | 6-Bromo-3-methoxy-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916737-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-methoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70727136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-bromo-3-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 6-Bromo-3-methoxypyridin-2-amine

An In-depth Technical Guide to the Synthesis of 6-Bromo-3-methoxypyridin-2-amine

6-Bromo-3-methoxypyridin-2-amine is a highly valuable heterocyclic building block in the landscape of modern drug discovery and medicinal chemistry. Its substituted pyridine core is a prevalent motif in a multitude of biologically active compounds. The strategic placement of the amine, methoxy, and bromo groups provides three distinct points for chemical modification, enabling the construction of complex molecular architectures. Specifically, the bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. This compound is a key intermediate in the synthesis of potent kinase inhibitors and other targeted therapeutics, making a reliable and well-understood synthetic protocol essential for researchers in the field.[1][2]

This guide provides a comprehensive, field-proven protocol for the synthesis of 6-Bromo-3-methoxypyridin-2-amine. Moving beyond a simple list of steps, it delves into the causality behind experimental choices, ensuring a reproducible and scalable process grounded in the principles of electrophilic aromatic substitution.

Reaction Pathway and Mechanistic Rationale

The synthesis of 6-Bromo-3-methoxypyridin-2-amine is achieved via a regioselective electrophilic aromatic substitution reaction, specifically the bromination of the precursor, 3-methoxypyridin-2-amine.

Core Reaction:

Caption: Synthesis of 6-Bromo-3-methoxypyridin-2-amine via bromination.

Understanding Regioselectivity:

The successful synthesis hinges on controlling the position of bromination. The pyridine ring is inherently electron-deficient, but the two substituents, the 2-amino group and the 3-methoxy group, are both strong electron-donating groups that activate the ring towards electrophilic attack.[3]

-

2-Amino Group (-NH₂): This is a powerful activating group that directs incoming electrophiles to the ortho (position 3) and para (position 5) positions.

-

3-Methoxy Group (-OCH₃): This is also a strong activating group, directing electrophiles to its ortho (positions 2 and 4) and para (position 6) positions.

The cumulative effect of these groups strongly activates the C4 and C6 positions. The synthesis of the 6-bromo isomer is favored, likely due to a combination of electronic and steric factors.

The Role of N-Bromosuccinimide (NBS):

While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is the reagent of choice for this transformation for several critical reasons:[4][5]

-

Safety and Handling: NBS is a crystalline solid, which is significantly easier and safer to handle than the highly corrosive and volatile liquid bromine.[5]

-

Controlled Bromination: NBS provides a low, steady concentration of electrophilic bromine in the reaction mixture. This minimizes the risk of over-bromination (e.g., the formation of dibrominated products) and often leads to higher regioselectivity.[3][5]

-

Mechanism: In a polar aprotic solvent like DMF, NBS is polarized, making the bromine atom highly electrophilic and susceptible to attack by the electron-rich pyridine ring.[6] The reaction proceeds through a classic arenium ion intermediate, which is then deprotonated to restore aromaticity and yield the final product.[3]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the bromination of similar activated pyridine systems.[7]

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Purity | Notes |

| 3-Methoxypyridin-2-amine | C₆H₈N₂O | 124.14 | ≥97% | Starting material. Harmful if swallowed or in contact with skin.[8] |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | ≥98% | Brominating agent. Irritant. Recrystallize if it appears yellow/brown.[9] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous | Reaction solvent. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | Extraction solvent. |

| Chloroform (CHCl₃) | CHCl₃ | 119.38 | ACS Grade | Alternative extraction solvent.[7] |

| Saturated Na₂SO₃ solution | - | - | - | For quenching. |

| Saturated NaCl solution (Brine) | - | - | - | For washing. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Granular | Drying agent. |

| Silica Gel | SiO₂ | - | 230-400 mesh | For column chromatography. |

Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-methoxypyridin-2-amine (5.0 g, 40.3 mmol, 1.0 equiv.).

-

Add anhydrous N,N-dimethylformamide (DMF, 80 mL) to dissolve the starting material.

-

Causality: An inert atmosphere prevents potential side reactions with atmospheric moisture, ensuring a clean reaction profile.

-

-

Cooling:

-

Cool the stirred solution to -30 °C using a dry ice/acetone bath.

-

Causality: Low temperature is critical to control the reaction's exothermicity and to enhance the regioselectivity towards the desired C6 position by minimizing the formation of other isomers.

-

-

Addition of Brominating Agent:

-

In a separate flask, dissolve N-Bromosuccinimide (NBS) (7.88 g, 44.3 mmol, 1.1 equiv.) in anhydrous DMF (40 mL).

-

Slowly add the NBS solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above -25 °C.

-

Causality: Portion-wise or dropwise addition of NBS maintains a low instantaneous concentration of the electrophile, which is key to preventing side reactions and controlling the temperature.[3]

-

-

Reaction and Monitoring:

-

After the addition is complete, continue stirring the reaction mixture at -30 °C for an additional 30-60 minutes.

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (e.g., 7:3 v/v). Check for the consumption of the starting material.

-

-

Work-up and Extraction:

-

Once the reaction is complete, pour the mixture into a beaker containing ice water (200 mL).

-

Add saturated sodium sulfite (Na₂SO₃) solution dropwise until the yellow color dissipates to quench any unreacted NBS/bromine.

-

Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL) or chloroform.[7]

-

Combine the organic layers.

-

Wash the combined organic phase sequentially with water (2 x 100 mL) and saturated brine (1 x 100 mL).

-

Causality: The aqueous wash steps remove the DMF solvent and water-soluble byproducts like succinimide. The brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel.

-

Equilibrate the column with hexane and load the crude product.

-

Elute the product using a gradient of hexane and ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity to 80:20).[7]

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 6-Bromo-3-methoxypyridin-2-amine as a solid. The expected yield is typically in the range of 75-85%.

-

Characterization

-

¹H NMR: The structure can be confirmed by proton NMR spectroscopy. Expect to see characteristic signals for the methoxy group (a singlet around 3.9-4.0 ppm) and two doublets in the aromatic region corresponding to the protons on the pyridine ring.[7][10]

-

Mass Spectrometry: Electrospray ionization (ESI-MS) should show a molecular ion peak [M+H]⁺ at approximately 203 and 205 m/z, corresponding to the two bromine isotopes (⁷⁹Br and ⁸¹Br).[7]

Process Workflow and Safety

Experimental Workflow Diagram

Caption: General workflow for the synthesis of 6-Bromo-3-methoxypyridin-2-amine.

Mandatory Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[11]

-

Ventilation: All steps of this procedure must be performed inside a certified chemical fume hood to avoid inhalation of solvent vapors and reagent dust.[11]

-

Reagent Hazards:

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Halogenated and non-halogenated solvent waste should be segregated.[11]

References

- Application Notes: Synthetic Routes from 2-Nitro-3-methoxypyridine for Drug Discovery. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGgqYbTzMeW35MgLTmBF1MSzCZA-5vPPFziGjykNxWFPHsUxoJVNGHa_2i4q0E4t4xXs-JQ0AfCCwNOsBIFyPpKbYPv30GKO8HRfRWJ1eUFlJUFCt-vSRShriQywpXwXvReVRtJfbZmxL__lPYW_NX3veOToGhhzqYZrGzEt7Ne0XuPgbIyUxcGcIlOSLSn0Tl5mYI1SyMaO9WUhdJ4gRQteCfV9M71TNDjF9L38MVjRo=]

- 6-Bromo-2-methoxypyridin-3-amine | C6H7BrN2O | CID 10536137. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGooIoW88rhI-be4sl27U6TJAQYzTLcDgyB1sj0gevJ_gDbWVJLlQ9gdakdZ2hPNf5GwGzwyi72Jm0oJ8d4r_xY9QsGcNP3Qqd4UCYeh2QQrSOEWf6cvsZJkgZ2wE3iQuKbfalW0N94hYxEDHXFKbky4UDL6xFLdsCWuKW5kzIg832pufyI]

- 6-Bromo-2-methoxypyridin-3-amine | 89466-18-2. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsegbDlaXKdGjNtNREE6-i3L6I6sEBzVrNttdE1_fT8_8ztXUlGN7XMPBIkChITthrlvUawA6Axpsuwwv7LhvrxhqIWO_dgGTzAlgXPCnyKW2dNzlSwnVnOfrVSZIXbWkyWXfNb1BWdf2EjifB3C16m5nLYwsBxK95_1ajRRowFBVxcnKaK_nI]

- An In-depth Technical Guide to the Synthesis of 6-Bromopyridin-3-amine from 3-Aminopyridine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUIA7mlN3M1RcbjMjaULKD2EhTaiVCLVNz7Y8xk71NEyEd96ubEDspUMPgWffrl4xI9HEDokxaZ_iuCKQeQ8-mID640YZvtgHSN3JQzB84VrfMHcF0tOh9G-m8dFLS8FOerQv3cjgpepCixfEWSBLeTMaaishcW-Nw1L10-N5gdgxLbdcvdbciYnmptczLbTzIf4poqIpg1wS-47eX28iM4Fu1vLC2FOd7tw0h0UDlouuJSBmAh8Py]

- 2-Amino-6-bromo-3-methoxypyridine | C6H7BrN2O | CID 57562906. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvUOhv9a4IJYtMBknh5lsNLNBIKbVCVBC3lMlJOmLVB4K1aXoUvBd5iDp5fVluRSz0ciGXPKN3MaK5iMcCcM6E_01mfLY0QjK__OKgd9ojWnha9TwsM6LAD2Wb6EsEPGii_kbPbG-ryOktS4G-whB8pJntd3RqD5GYq_lqhV9II1HKJ7wZ]

- Synthesis of 2-amino-6-bromopyridine. Dissertation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3e7aTHAJyFeAfNtCHJVZENjy5gPJqJkao8q6vLdwDvqhoEh1u9qSDInTuVgM5rp_h3OaC_uAnAlizgl3A0hjcHHZoDhaSEiLN6OOsVnSI-hGwsnDJM02CuPW5DkJKywTioZ5fsQ==]

- 3-AMINO-2-BROMO-6-METHOXYPYRIDINE SDS, 135795-46-9 Safety Data Sheets. Echemi.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEt7BGIZmfZpPD0ULTZvc0ooLXcuOusaNIZZ1CVlvsB9xumA-cO_MaQ_6fiYWirvQF52K5v-8VstFZ-_HctVllG9hUZySKIMfupeTOQWncxFEKJuwKCjE2PR_7x1AjHAQLyQDbgXC1ETQZ5r9dQs3sT0-HKTIlkL-7ehCMa5TsFaP8UIjGh5xJTozYC]

- 89466-18-2|6-Bromo-2-methoxypyridin-3-amine|BLD Pharm. BLD Pharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr8j5MxWW5lsJpgQ6abg2ZmM0zAhYDeUvUyWKp8YMwAHLm69PxoGL_xC3P8sZY-is7lAtxX96SEOn1D295bg90wFroyk_h3CmTHS1OdCfpFUvISRcSf1Y3-Y4T5LPostHpce3fwSdUxH_TtC8=]

- N-Bromosuccinimide (NBS). Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGe4HFI7_NWRWsDl1JvQHnH_N9QM3qm8V2d0dJwbhbXZbtH4eUh_dB9_wXlSClutRlGcMsY_ZcEp4OmAoNMAZ4XRKSsYhoeOjIPc9ijyHT0BvdY79ezoeSOq9Rs0GrCXfowKoC9biRfE6FKvcDK8BL3W28WbcVcZg82N3RVVbR3oypPymYQpszVpFywexM=]

- Synthesis of 2-bromo-3-methoxypyridine. PrepChem.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6B14lB2VBttYc7Fxgxdt7pPPnscOL6aRg7gYSVVD51QYiWCzdPLqUDzr99CpRjnOYJJtZpMI4G3GxrlLfoFXboH0Y0z-r5pKkcuolaODuYfca6aYw6KXth-xYCwxXQmNg17JJFXSFevnC]

- N-Bromosuccinimide. Wikipedia. [URL: https://vertexaisearch.cloud.google.

- Process for producing 2,3-diamino-6-methoxypyridine. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiQaL_zYIo2hL2OZJHHHqpAtwDjyReVtbpT2Wu-vCN_iZ9ojaQVW3k1A2FUVPCAqPRmWRgtGGdbWF4J4MnsiCKqFbMt2zKAMhBMO4gI08Xjlre2FgQlRWIAH0Ndxx3T4dBx36qq0hjKVrP0A==]

- Mastering Bromination: Understanding NBS Applications in Chemical Synthesis. [Source URL not available]

- Application Notes and Protocols for the Synthesis of 2-Bromo-3-methoxypyridine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFA10rKTAXJn1aaHcKtnMtEGgHlo36VIcP9LqLwJcSHvRdqpQPo1_ukJLE4pv11vPlGRmFbOHtGjPIH_Xd5NuAB1g2qn6nh95pjOsG71BSvzhLYnIeXbSP-ZxlYXedfuRA4n8QU0Och_JYZ4TIpLp35wiRkHxuB3gIyUw9FuWtm3WvuvWG_iO7K91pctzXpSLxzR9keMcDYWTZtn_zOt3te-L4D_5K_a1z4dbI=]

- 6-BROMO-2-METHOXY-PYRIDIN-3-YLAMINE | 89466-18-2. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF03oFv_qcmizCy5lrzgBeuCGCf3wqnyAPRj1SszDBX0itnPwGR-DcNTPdN9cS53U1eqml11n067ll3o9ILihzkN119_bACat5JU_Kpx5ZLhw0urc74nR3Zl_MTGgTgT-0XdJqpj3YGnZ8zoQIZW8-rdoK1I_oUN7-SOXgFTGJYhw==]

- 6-bromo-3-methoxypyridin-2-amine(916737-77-4) 1H NMR spectrum. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGm09dt8Ps_HBl7w27IzrYJMV1vPLDNHSozyLWhNFUUDqx25j2qJ_y2oi3T3FLvxa30M3eh4WQ5nJ2UO0GRTyQD3hprNtpIl7CW7WQV2BiEjeTgNHUXA4s-AXtfsKSDvj1iVVz9G3avYaagH-p91_3G7BhcBGbySZk=]

- Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_D5FIqQONAKgaeVuc1opFh9RwmBYcmMhdNf_EOQhRh9LigOHrm-EGyeciIJTPumgQPsD3w6JnH5q9RJHWohdxJlW4hy_Dy6KVd-Sgb5RsgsakIjB1b1PYFLsfOQqia-Fi7lzs]

- How does NBS work in organic chemistry? ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdSIy215DdmWHluXxeMaCOKDnrlpAPLDztNcxx3j7PtFoczo2DJAxDJETEGkC1oIX0z3AZ5BlwnC-BGsok_RtvRVhy4xURi9NCPTCHEQH-lGmkC5ObP92ermRAYg-aD-TbRt4pBf3WbmcvJExnWBKCIen8oQYNbfdeGGETgP05dbVhA4p2zkrut7E=]

- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHH-YJh-MDEYSMMwp3mKa4ek8zAnxdmmPQeLTj8wSiEemso4qLOPT5yO7fb8_cpBG3pTSKhAhd5Nha3Pm8kG8slj5Ck591fDBB9JvJUut5gHwUFuOVATDD7HjWwMmV2MklyDNeu50neoDCt6uV6Li3cajAOVo8j3wwNR2MhNiiDiIu38S4Na7m-koLnbY1uLaVmfxP]

- Synthesis of 3-methoxypyridine-2-amine derivatives. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6uepH57IEM3RIiYSeADuXiDxa_QpvPZ5jmr9z7TlWBBqVSrJQ1IGywSyQ6I4Or3Wr7ZXQddaCcObPbM9KqZ8GNT1Ol6YUwEo7mhZFybZeaHiabzEJKbPZbJVjMZULu5D-tHOz4yK-UmkgZPDZDEdVST1zgcZxeOUPjD0lj9kUO4IgDuEEr33_fAu6d_MYT89h5p8SEOmDVhn3SuJk3cdrSQ==]

- Preparation method of 2-bromo-3-methoxypyridine. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeo1YExz0BljcYeLhEsvp8xOU-m2t3d07z9FoiNzdXzCcV7tytU55c3QUlfK-fuBTlMAcycI_iA5GpaRRVzYhvQJezqcZou4Z3lmmfeTS2M__Y47g-3SzNg64j0oqZlibxJB5ZSp-XzStH1vA=]

- Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiSxy3q0n_W-djFPfSO_8Jpyw6lqZJdqCtcffABuggwfmlDB3DYoOiQ_-RObOqnKL7cvUM-xjSvlAllktR2R7xwi3Nxz-8AMtObEZZDFYZk9wV5h1dFcbwdXfLQ4FrIUSr5-I9mOsJO2O7bMg=]

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2N1b1BEer-bNc9kEyDm8EYaN2P_W1_oJIbPasQ3Ee9lfVEi7SD6uS7cj9BjJL0SkRlj-2g-Q9S1TJVMWtIwYBioEcPj9BFZzY7JEn_YkhUUgWIonj--5WQ5ReZLPdc3sRSQ==]

- Synthesis and structural investigation of salts of 2-amino-3-methylpyridine with carboxylic acid derivatives: an experimental and theoretical study. (IUCr). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCi7tgh9bMfz31f0mS_E0peFiETu5BxoQSt6zsmecW7soGEebHngrlS1zIupF78Dm9s8iLNo52P29uIrkRv4WFC9dGaQ5nOkPtMLsPvka5Q-HS3VtyK9tB7gmGvNTE9GIF]

- 3-Amino-2-methoxypyridine | C6H8N2O | CID 2737488. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEdXnOhldh27RIKxAA-wjMt-eDauFlV1tCn08SYw85CZiCy9Bj_tM5BSrRV2bDDjVzwCKAgkJQgQYHiMyy8cP7vMGRRhAXV70rPe-hELsHXSk4VJyhlj0GGBu7-mdc6fyfCwxvk2NTGolgCKW_isNYcmtA70KitCBq0XwhwA==]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]

- 7. 6-BROMO-2-METHOXY-PYRIDIN-3-YLAMINE | 89466-18-2 [chemicalbook.com]

- 8. 3-Amino-2-methoxypyridine | C6H8N2O | CID 2737488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 10. 6-bromo-3-methoxypyridin-2-amine(916737-77-4) 1H NMR spectrum [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. 2-Amino-6-bromo-3-methoxypyridine | C6H7BrN2O | CID 57562906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 6-Bromo-2-methoxypyridin-3-amine | C6H7BrN2O | CID 10536137 - PubChem [pubchem.ncbi.nlm.nih.gov]

Section 1: Core Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 6-Bromo-3-methoxypyridin-2-amine

This document provides a comprehensive technical overview of 6-Bromo-3-methoxypyridin-2-amine, a trifunctional heterocyclic building block of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. We will explore its core chemical properties, safety protocols, synthetic pathways, and predictable reactivity, offering field-proven insights into its application.

6-Bromo-3-methoxypyridin-2-amine is a substituted pyridine derivative featuring three key functional groups: a bromine atom, a methoxy group, and an amino group. This specific arrangement provides a versatile platform for orthogonal chemical modifications, making it a valuable intermediate in the synthesis of complex molecular architectures.

Table 1.1: Chemical Identifiers for 6-Bromo-3-methoxypyridin-2-amine

| Identifier | Value |

|---|---|

| IUPAC Name | 6-bromo-3-methoxypyridin-2-amine[1] |

| CAS Number | 916737-77-4[1][2][3][4] |

| Molecular Formula | C₆H₇BrN₂O[1][2][3] |

| Molecular Weight | 203.04 g/mol [1][2] |

| Canonical SMILES | COC1=C(N=C(C=C1)Br)N[1][3] |

| InChI Key | VGGUXXXEJBQZHL-UHFFFAOYSA-N[1] |

| Synonyms | 2-Amino-6-bromo-3-methoxypyridine[1] |

Table 1.2: Computed Physicochemical Properties While experimental data for properties such as melting and boiling points are not widely published, computational models provide valuable estimates for guiding experimental design.

| Property | Value (Predicted) | Source |

| XLogP3 | 1.9 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 51.3 Ų | PubChem |

| Heavy Atom Count | 10 | PubChem[1] |

Section 2: Safety and Handling

Proper handling of 6-Bromo-3-methoxypyridin-2-amine is critical. The compound is classified as hazardous, and appropriate personal protective equipment (PPE) and engineering controls must be utilized.

Table 2.1: GHS Hazard and Precautionary Information | Category | Information | Reference | | :--- | :--- | :--- | | Pictogram |

| ECHA C&L Inventory[1] | | Signal Word | Warning | ECHA C&L Inventory[1] | | Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled. | ECHA C&L Inventory[1] | | Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P317: IF SWALLOWED: Get medical help.P302+P352: IF ON SKIN: Wash with plenty of water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P501: Dispose of contents/container to an approved waste disposal plant. | ECHA C&L Inventory[1] |

Causality Behind Safety Precautions: The hazard profile stems from the compound's potential to be absorbed through ingestion, skin contact, or inhalation, and to subsequently interfere with biological processes. The precautionary statements mandate the use of barriers (gloves, lab coat, eye protection) and engineering controls (fume hood) to prevent systemic exposure.

Section 3: Synthesis and Spectroscopic Characterization

Representative Synthetic Approach

Caption: Representative workflow for the synthesis of 6-Bromo-3-methoxypyridin-2-amine.

Table 3.1: Experimental Protocol for Representative Bromination

| Step | Procedure | Rationale & Expert Insight |

|---|---|---|

| 1. Setup | In a dry, inert-atmosphere flask, dissolve the precursor (e.g., 3-methoxypyridin-2-amine) (1.0 eq.) in anhydrous acetonitrile. | Anhydrous conditions are crucial to prevent side reactions with the brominating agent. |

| 2. Cooling | Cool the solution to 0 °C in an ice bath. | The reaction is exothermic; cooling helps control the reaction rate and minimize the formation of di-brominated byproducts. |

| 3. Reagent Addition | Add N-Bromosuccinimide (NBS) (1.0-1.2 eq.) in small portions over 20-30 minutes. | Portion-wise addition maintains a low concentration of the electrophilic bromine species, enhancing regioselectivity. |

| 4. Reaction | Allow the mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor progress via TLC or LC-MS until the starting material is consumed. | Reaction time is empirical and must be determined by monitoring to avoid over-reaction. |

| 5. Quench | Cool the mixture and carefully add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted bromine. | This is a critical safety and purification step. The reaction is complete when the orange/yellow color of bromine dissipates. |

| 6. Extraction | Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated sodium bicarbonate and brine. | The washes remove acidic byproducts (succinimide) and inorganic salts. |

| 7. Isolation | Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. | This isolates the crude product. |

| 8. Purification | Purify the residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. | Chromatography is necessary to separate the desired 6-bromo isomer from other constitutional isomers and impurities. |

Spectroscopic Characterization

Full spectral data for 6-Bromo-3-methoxypyridin-2-amine, including ¹H NMR, ¹³C NMR, IR, and MS, are available from commercial vendors and chemical databases.[6] The expected data signatures are summarized below.

Table 3.2: Predicted Spectroscopic Data

| Spectrum | Feature | Expected Chemical Shift / Value |

|---|---|---|

| ¹H NMR | Aromatic H (C4-H) | ~6.6-6.8 ppm (d) |

| Aromatic H (C5-H) | ~7.2-7.4 ppm (d) | |

| Methoxy (-OCH₃) | ~3.8-4.0 ppm (s, 3H) | |

| Amine (-NH₂) | ~4.5-5.5 ppm (br s, 2H) | |

| ¹³C NMR | 6 distinct signals for the pyridine ring carbons and 1 for the methoxy carbon. | - |

| Mass Spec (EI) | Molecular Ion (M⁺) | Isotopic pattern for one bromine atom: [M]⁺ at m/z 202 and [M+2]⁺ at m/z 204 with ~1:1 intensity. |

Section 4: Chemical Reactivity and Synthetic Utility

The synthetic value of 6-Bromo-3-methoxypyridin-2-amine is rooted in the distinct reactivity of its functional groups, which allows for selective, stepwise elaboration of the core structure.

Caption: Key reactive sites and associated synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position is ideally situated for palladium-catalyzed cross-coupling reactions. This is the most powerful and common application of this building block.

-

Scientific Rationale: The C(sp²)-Br bond can readily undergo oxidative addition to a Pd(0) catalyst. The electron-deficient nature of the pyridine ring facilitates this step. This allows for the formation of new carbon-carbon (e.g., Suzuki, Stille, Sonogashira) or carbon-heteroatom (e.g., Buchwald-Hartwig, Ullmann) bonds.[7][8]

Table 4.1: Representative Protocol for Suzuki-Miyaura Coupling

| Step | Procedure | Expert Insight |

|---|---|---|

| 1. Setup | In an oven-dried Schlenk tube, combine 6-bromo-3-methoxypyridin-2-amine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).[9] | The choice of catalyst, ligand, and base is substrate-dependent and may require screening for optimal results. Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst. |

| 2. Reaction | Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/water). Heat the mixture under an inert atmosphere (N₂ or Ar) at 80-110 °C. Monitor by TLC/LC-MS. | The reaction is typically complete within 4-24 hours. |

| 3. Work-up | Cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). | Standard aqueous work-up removes the inorganic base and boronic acid byproducts. |

| 4. Purification | Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography or recrystallization. | Purification yields the desired 6-aryl-3-methoxypyridin-2-amine product. |

Nucleophilic Aromatic Substitution (SNAr)

The C6 position of the pyridine ring is electron-deficient (δ+) due to the strong inductive effect of the ring nitrogen atom. This makes the C6-Br bond highly susceptible to attack by strong nucleophiles.

-

Scientific Rationale: The electronegative nitrogen atom provides stabilization for the negative charge that develops in the Meisenheimer complex intermediate, which is the rate-determining step of the SNAr mechanism.[7][10] This reactivity is a hallmark of halogens at the 2- and 6-positions of a pyridine ring. Common nucleophiles include alkoxides, thiolates, and secondary amines.

Reactions of the 2-Amino Group

The amino group at the C2 position is a potent nucleophile and can participate in a wide range of reactions.

-

Scientific Rationale: The lone pair on the nitrogen atom is readily available for reaction with electrophiles. This allows for:

-

Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form stable amides and sulfonamides, respectively. This can be used as a protecting group strategy or to introduce new functionality.[8]

-

Condensation/Cyclization: The amino group can act as a nucleophile in intramolecular or intermolecular reactions to construct new heterocyclic rings, such as pyridopyrimidines or other fused systems.[11]

-

Section 5: Conclusion and Applications

6-Bromo-3-methoxypyridin-2-amine is a quintessential example of a modern synthetic building block. Its trifunctional nature allows for a programmed and regioselective approach to molecular construction. Researchers can leverage the robust palladium-catalyzed coupling at the C6-Br bond, perform SNAr reactions at the same position, or elaborate the molecule via the C2-amino group. This versatility makes it an invaluable intermediate in the synthesis of novel compounds for:

-

Pharmaceutical Development: As a scaffold for kinase inhibitors, GPCR modulators, and other therapeutically relevant agents.

-

Agrochemical Research: For the development of new herbicides and pesticides with targeted biological activity.

-

Materials Science: In the synthesis of organic semiconductors and photoluminescent materials.

By understanding the fundamental principles governing its reactivity, scientists can effectively integrate this powerful intermediate into complex synthetic campaigns to accelerate innovation and discovery.

References

- 1. 2-Amino-6-bromo-3-methoxypyridine | C6H7BrN2O | CID 57562906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 916737-77-4 | MFCD15142726 | 6-Bromo-3-methoxypyridin-2-amine [aaronchem.com]

- 3. appchemical.com [appchemical.com]

- 4. 6-bromo-3-methoxypyridin-2-amine | 916737-77-4 [amp.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 6-bromo-3-methoxypyridin-2-amine(916737-77-4) 1H NMR [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Spectroscopic Analysis of 6-Bromo-3-methoxypyridin-2-amine: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-3-methoxypyridin-2-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. As a key building block, a thorough understanding of its structural and electronic properties is paramount for its effective utilization in the synthesis of novel therapeutic agents. Spectroscopic analysis provides a fundamental and powerful toolset for the characterization of this molecule. This technical guide offers a comprehensive overview of the spectroscopic data for 6-Bromo-3-methoxypyridin-2-amine, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide details the interpretation of the spectral data, outlines the experimental protocols for data acquisition, and provides insights into the structural features of the molecule.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, with their versatile chemical reactivity and ability to interact with a wide range of biological targets. 6-Bromo-3-methoxypyridin-2-amine, with its unique arrangement of bromo, methoxy, and amino functional groups, presents a valuable scaffold for the development of new chemical entities. The bromine atom provides a handle for further functionalization through cross-coupling reactions, while the amino and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, crucial for molecular recognition at biological targets.

A precise and unambiguous characterization of this starting material is the first and most critical step in any synthetic campaign. Spectroscopic techniques provide a detailed fingerprint of the molecule, confirming its identity, purity, and structural integrity. This guide serves as a practical resource for scientists working with 6-Bromo-3-methoxypyridin-2-amine, enabling them to confidently interpret their own analytical data and make informed decisions in their research and development endeavors.

Molecular Structure and Key Features

The molecular structure of 6-Bromo-3-methoxypyridin-2-amine is foundational to understanding its spectroscopic properties. The pyridine ring is substituted with three distinct functional groups, each influencing the electronic environment and, consequently, the spectral output.

Figure 1. Molecular Structure of 6-Bromo-3-methoxypyridin-2-amine.

The interplay of the electron-donating amino and methoxy groups and the electron-withdrawing bromine atom on the pyridine ring creates a unique electronic distribution that is reflected in the chemical shifts observed in NMR spectroscopy.

Spectroscopic Data and Interpretation

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides valuable information about the number of different types of protons and their neighboring environments. Due to the lack of publicly available experimental spectra for 6-Bromo-3-methoxypyridin-2-amine, a detailed analysis of an experimental spectrum cannot be provided. However, based on the structure, a predicted ¹H NMR spectrum would exhibit the following key signals:

-

Aromatic Protons: Two distinct signals in the aromatic region, corresponding to the protons at the C4 and C5 positions of the pyridine ring. These would likely appear as doublets due to coupling with each other.

-

Amino Protons: A broad singlet corresponding to the two protons of the primary amine group (-NH₂). The chemical shift of this signal can be variable and is often dependent on the solvent and concentration.

-

Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group (-OCH₃).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. For 6-Bromo-3-methoxypyridin-2-amine, six distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the six carbon atoms of the pyridine ring and the methoxy group. The chemical shifts would be influenced by the attached functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6-Bromo-3-methoxypyridin-2-amine would be expected to show characteristic absorption bands for the N-H, C-N, C-O, and C-Br bonds.

Table 1: Expected IR Absorption Bands for 6-Bromo-3-methoxypyridin-2-amine

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3400-3250 | N-H (Primary Amine) | Stretch |

| 1650-1580 | N-H (Primary Amine) | Bend |

| 1335-1250 | C-N (Aromatic Amine) | Stretch |

| 1250-1020 | C-O (Aryl Ether) | Stretch |

| 1550-1450 | C=C and C=N (Aromatic Ring) | Stretch |

| 700-500 | C-Br | Stretch |

Note: These are general ranges and the exact peak positions can vary.

The presence of two bands in the N-H stretching region would be a clear indication of a primary amine.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 6-Bromo-3-methoxypyridin-2-amine (C₆H₇BrN₂O), the molecular ion peak (M⁺) would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Table 2: Predicted Mass Spectrometry Data

| m/z (relative abundance) | Ion Identity |

| 202, 204 (approx. 1:1) | [M]⁺ |

Note: This is a prediction and the actual fragmentation pattern may vary.

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data. The specific parameters should be optimized for the instrument being used.

NMR Spectroscopy

Workflow for NMR Sample Preparation and Data Acquisition

Figure 2. General workflow for NMR spectroscopy.

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal resolution.

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. The choice of solvent can affect the chemical shifts, particularly for the NH₂ protons.

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Ensure the ATR crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

-

Clean the ATR crystal after analysis.

Mass Spectrometry

Protocol for Electrospray Ionization (ESI) Mass Spectrometry

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

Conclusion

References

-

PubChem. 2-Amino-6-bromo-3-methoxypyridine. [Link]

-

University of California, Davis. IR: amines. [Link]

Sources

An In-Depth Technical Guide to the 1H NMR Spectrum of 6-Bromo-3-methoxypyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-Bromo-3-methoxypyridin-2-amine. The document is structured to offer not just spectral data, but also the underlying theoretical principles and practical experimental considerations, ensuring a thorough understanding for researchers in the pharmaceutical and chemical sciences.

Introduction: The Structural Significance of 6-Bromo-3-methoxypyridin-2-amine

6-Bromo-3-methoxypyridin-2-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. The unique arrangement of its functional groups—an amine, a methoxy group, and a bromine atom—on the pyridine scaffold makes it a versatile building block for the synthesis of a wide array of biologically active molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such organic compounds.[1] ¹H NMR, in particular, provides detailed information about the electronic environment of protons, their connectivity, and the overall molecular structure. A thorough understanding of the ¹H NMR spectrum of this compound is therefore crucial for reaction monitoring, quality control, and the rational design of new chemical entities.

Theoretical Principles of ¹H NMR Spectroscopy

A foundational understanding of the principles governing ¹H NMR is essential for accurate spectral interpretation. The key parameters in a ¹H NMR spectrum are the chemical shift (δ), spin-spin coupling (J), and signal integration.

Chemical Shift (δ)

The chemical shift of a proton is determined by its local electronic environment.[2][3][4] The electron cloud surrounding a nucleus generates a small magnetic field that opposes the main external magnetic field of the NMR spectrometer. This effect is known as shielding. The more shielded a proton is, the lower its resonance frequency and the smaller its chemical shift (it appears further "upfield").

Conversely, if a proton is near an electronegative atom or an electron-withdrawing group, the electron density around it is reduced. This "deshielding" effect causes the proton to experience a stronger effective magnetic field, resulting in a higher resonance frequency and a larger chemical shift (it appears further "downfield").[2][3][4] In aromatic systems like pyridine, the ring current created by the π-electrons generally causes significant deshielding of the ring protons.[5]

The chemical shift is reported in parts per million (ppm) and is measured relative to a standard reference compound, typically tetramethylsilane (TMS), which is assigned a chemical shift of 0 ppm.[2]

Spin-Spin Coupling (J)

Spin-spin coupling, also known as J-coupling, is the interaction between the magnetic moments of neighboring, non-equivalent protons.[6][7][8] This interaction is mediated through the bonding electrons and results in the splitting of NMR signals into multiplets (e.g., doublets, triplets, quartets). The number of peaks in a multiplet is determined by the number of neighboring protons (n) and follows the "n+1 rule".[6]

The spacing between the peaks in a multiplet is called the coupling constant (J) and is measured in Hertz (Hz).[6] The magnitude of J is independent of the external magnetic field strength and provides valuable information about the connectivity of protons and, in some cases, their spatial relationship (e.g., dihedral angles).

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 6-Bromo-3-methoxypyridin-2-amine, a standardized experimental procedure should be followed.

Sample Preparation

Proper sample preparation is critical for obtaining a high-resolution NMR spectrum.[1][9][10][11]

-

Sample Purity: Ensure the sample of 6-Bromo-3-methoxypyridin-2-amine is of high purity to avoid signals from impurities that can complicate spectral interpretation.

-

Solvent Selection: The choice of solvent is crucial. A deuterated solvent is used to avoid a large solvent signal that would obscure the signals from the analyte.[1] Chloroform-d (CDCl₃) is a common choice for many organic molecules.

-

Concentration: A concentration of 5-25 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent is typically sufficient for ¹H NMR.[11]

-

Homogenization: The sample must be fully dissolved to form a clear, homogeneous solution. Any solid particles will disrupt the magnetic field homogeneity, leading to broadened spectral lines.[10] Filtration of the sample through a small plug of glass wool into the NMR tube is recommended.[11]

-

Reference Standard: Tetramethylsilane (TMS) is often added as an internal reference standard for calibrating the chemical shift scale to 0 ppm.[9] Many commercially available deuterated solvents already contain TMS.

NMR Instrument Parameters

The following is a representative set of parameters for acquiring a ¹H NMR spectrum on a 400 MHz spectrometer:

| Parameter | Value |

| Spectrometer Frequency | 400 MHz |

| Solvent | CDCl₃ |

| Temperature | 298 K |

| Number of Scans | 16-64 |

| Relaxation Delay | 1-2 seconds |

| Pulse Width | 90° |

| Acquisition Time | 3-4 seconds |

| Spectral Width | -2 to 12 ppm |

Analysis of the ¹H NMR Spectrum of 6-Bromo-3-methoxypyridin-2-amine

The ¹H NMR spectrum of 6-Bromo-3-methoxypyridin-2-amine is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, the protons of the methoxy group, and the protons of the amine group.

Figure 1. Molecular structure of 6-Bromo-3-methoxypyridin-2-amine with proton labeling.

Predicted ¹H NMR Spectral Data

Based on the substituent effects and analysis of related compounds, the following is a predicted ¹H NMR spectrum for 6-Bromo-3-methoxypyridin-2-amine in CDCl₃.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | ~7.15 | d | ~8.0 | 1H | H-5 |

| 2 | ~6.95 | d | ~8.0 | 1H | H-4 |

| 3 | ~4.50 | br s | - | 2H | -NH₂ |

| 4 | ~3.85 | s | - | 3H | -OCH₃ |

Detailed Spectral Interpretation

-

Aromatic Protons (H-4 and H-5):

-

The pyridine ring has two remaining protons at positions 4 and 5. These two protons are ortho to each other and will therefore exhibit coupling, appearing as a pair of doublets.

-

The bromine atom at position 6 is an electron-withdrawing group, which will deshield the adjacent proton H-5.

-

The methoxy group at position 3 is an electron-donating group, which will shield the adjacent proton H-4.

-

The amino group at position 2 is also electron-donating and will contribute to the shielding of the ring protons.

-

Considering these combined effects, H-5 is expected to be deshielded relative to H-4. Therefore, the doublet at the higher chemical shift (~7.15 ppm) is assigned to H-5, and the doublet at the lower chemical shift (~6.95 ppm) is assigned to H-4.

-

The coupling constant for ortho-coupling in a pyridine ring is typically in the range of 4-6 Hz. However, the electronic effects of the substituents can influence this value. An expected J value of around 8.0 Hz is reasonable for this system.

-

-

Amine Protons (-NH₂):

-

The protons of the primary amine group are expected to appear as a broad singlet. The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water in the solvent.

-

The chemical shift of amine protons can vary significantly depending on concentration, solvent, and temperature. A chemical shift of around 4.50 ppm is a reasonable estimate.

-

-

Methoxy Protons (-OCH₃):

-

The three protons of the methoxy group are equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet.

-

The chemical shift for methoxy protons is typically in the range of 3.5-4.0 ppm. A value of approximately 3.85 ppm is expected for this compound.

-

Workflow for Structural Verification

The following diagram illustrates the logical workflow for the structural verification of 6-Bromo-3-methoxypyridin-2-amine using ¹H NMR spectroscopy.

Figure 2. Workflow for ¹H NMR based structural verification.

Conclusion

The ¹H NMR spectrum of 6-Bromo-3-methoxypyridin-2-amine provides a wealth of structural information that is essential for its characterization. The predicted spectrum, based on established principles of chemical shifts and spin-spin coupling, reveals a distinct set of signals that can be unambiguously assigned to the different protons in the molecule. This in-depth guide serves as a valuable resource for scientists, enabling them to confidently interpret the ¹H NMR spectrum of this important synthetic intermediate and to apply this knowledge in their research and development endeavors.

References

-

University of California, Davis. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

Conduct Science. (2020, February 24). Spin-Spin coupling in NMR. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, February 26). 13.11: Spin-Spin Splitting in ¹H NMR Spectra. Retrieved from [Link]

-

University of California, Riverside. (n.d.). NMR Sample Preparation. NMR Spectroscopy. Retrieved from [Link]

-

University of Cambridge. (n.d.). Sample preparation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, November 2). 13.9: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Wikipedia. (2024, April 1). Chemical shift. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, October 4). Proton NMR signals and rings. Retrieved from [Link]

Sources

- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Chemical shift - Wikipedia [en.wikipedia.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. conductscience.com [conductscience.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ocw.mit.edu [ocw.mit.edu]

- 10. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 11. mun.ca [mun.ca]

The Strategic Utility of 6-Bromo-3-methoxypyridin-2-amine in Modern Drug Discovery

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

6-Bromo-3-methoxypyridin-2-amine is a pivotal heterocyclic building block in contemporary medicinal chemistry. Its strategic substitution pattern—featuring a reactive bromine atom, an electron-donating methoxy group, and a nucleophilic amine—renders it an exceptionally versatile scaffold for the synthesis of complex molecular architectures, particularly in the domain of kinase inhibitor development. This guide provides an in-depth analysis of its chemical properties, field-proven synthetic protocols for its derivatization via palladium-catalyzed cross-coupling reactions, and its application in targeting critical oncogenic signaling pathways.

Core Molecular Profile

6-Bromo-3-methoxypyridin-2-amine, a substituted aminopyridine, possesses a unique electronic and steric profile that makes it a valuable starting material for library synthesis in drug discovery programs.

Physicochemical Properties

The fundamental properties of this compound are essential for planning synthetic routes and understanding its behavior in reaction media.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇BrN₂O | [1] |

| Molecular Weight | 203.04 g/mol | [1] |

| IUPAC Name | 6-bromo-3-methoxypyridin-2-amine | [1] |

| CAS Number | 916737-77-4 | [1] |

| Appearance | Typically a brown or off-white solid/powder | [2] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [3] |

Spectroscopic Signature

While a dedicated spectrum for this specific molecule is not publicly available, analysis of closely related analogs, such as 5-bromo-2-methylpyridin-3-amine and other substituted bromopyridines, allows for a reliable prediction of its key spectroscopic features.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, typically as doublets in the δ 6.5-8.0 ppm range. A sharp singlet corresponding to the methoxy group protons would appear around δ 3.8-4.0 ppm. The amine protons will likely present as a broad singlet.

-

¹³C NMR: The carbon spectrum will display six distinct signals. The carbon atom attached to the bromine (C6) would be significantly shielded compared to a non-halogenated pyridine. The methoxy carbon will resonate around δ 55-60 ppm.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity at [M]+ and [M+2]+.

Safety and Handling

As a laboratory chemical, 6-Bromo-3-methoxypyridin-2-amine requires careful handling.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area, such as a chemical fume hood.

Synthetic Utility and Core Reactions

The true value of 6-Bromo-3-methoxypyridin-2-amine lies in its capacity to undergo palladium-catalyzed cross-coupling reactions. The bromine atom at the 6-position serves as a reactive handle for C-C and C-N bond formation, enabling the rapid elaboration of the core scaffold.

Sources

- 1. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 89466-18-2|6-Bromo-2-methoxypyridin-3-amine|BLD Pharm [bldpharm.com]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

A Technical Guide to the Regioselective Synthesis of 6-Bromo-3-methoxypyridin-2-amine

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 6-Bromo-3-methoxypyridin-2-amine from 2-methoxypyridin-3-amine. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds, where the targeted introduction of a bromine atom facilitates further molecular elaboration through cross-coupling reactions. This document details the strategic considerations behind the regioselective bromination, a complete and validated experimental protocol, in-depth mechanistic insights, and a thorough discussion of safety and analytical characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous resource for the preparation of this valuable building block.

Introduction and Strategic Overview

6-Bromo-3-methoxypyridin-2-amine is a key heterocyclic intermediate, valued for its trifunctional nature which allows for sequential and site-selective chemical modifications. The bromine atom at the 6-position serves as a versatile handle for introducing carbon-carbon and carbon-heteroatom bonds, most commonly through palladium-catalyzed cross-coupling reactions. The amino and methoxy groups, in turn, influence the electronic properties of the pyridine ring and can participate in further synthetic transformations.

The synthesis from 2-methoxypyridin-3-amine presents a classic challenge in regioselectivity. The pyridine ring is inherently electron-deficient and generally resistant to electrophilic aromatic substitution. However, the presence of two powerful electron-donating groups (EDGs) — an amino group (-NH₂) and a methoxy group (-OCH₃) — strongly activates the ring towards electrophilic attack. The primary challenge lies in controlling the position of bromination, as multiple sites are electronically activated.

This guide focuses on a robust and widely-used method employing N-Bromosuccinimide (NBS) as the brominating agent in a polar aprotic solvent. This approach offers high regioselectivity for the desired 6-position, driven by the synergistic directing effects of the substituents.

Mechanistic Rationale and Regioselectivity

The bromination of 2-methoxypyridin-3-amine with NBS is an electrophilic aromatic substitution (SEAr) reaction. The regiochemical outcome is dictated by the electronic directing effects of the existing substituents on the pyridine ring.

-

Amino Group (-NH₂ at C3): The amino group is a powerful activating, ortho, para-director. By resonance, it donates electron density to the C2, C4, and C6 positions of the ring.

-

Methoxy Group (-OCH₃ at C2): The methoxy group is also a strong activating, ortho, para-director. It donates electron density primarily to the C3 and C5 positions, and to a lesser extent, the C1 (nitrogen) position.

-

Pyridine Nitrogen: The ring nitrogen is electron-withdrawing by induction, which deactivates the entire ring, particularly the ortho (C2, C6) and para (C4) positions, making electrophilic attack inherently difficult.[1]

The synergistic effect of the activating groups overcomes the deactivating nature of the ring nitrogen. The position of bromination is determined by the site of greatest electron density and the stability of the resulting Wheland intermediate (sigma complex).

-

Attack at C6 (para to -NH₂): This position is strongly activated by the amino group through resonance and is the least sterically hindered of the activated positions. The resulting sigma complex is significantly stabilized.

-

Attack at C4 (ortho to -NH₂): While activated by the amino group, this position is subject to some steric hindrance and the deactivating inductive effect of the nearby ring nitrogen.

-

Attack at C5 (ortho to -OCH₃): This position is activated by the methoxy group but is sterically hindered by the adjacent amino group at C3.

Therefore, the electrophilic bromine (Br⁺), generated from NBS, preferentially attacks the C6 position, which is electronically enriched and sterically accessible, leading to the highly regioselective formation of 6-Bromo-3-methoxypyridin-2-amine.

Caption: Reaction pathway for the synthesis of 6-Bromo-3-methoxypyridin-2-amine.

Detailed Experimental Protocol

This protocol is adapted from established procedures and is designed to be a self-validating system with clear checkpoints.[2]

Materials and Equipment

| Reagents & Materials | Grade | Supplier | Cat. No. |

| 2-Methoxypyridin-3-amine | ≥98% | e.g., Sigma-Aldrich | e.g., 633198 |

| N-Bromosuccinimide (NBS) | ≥99% | e.g., Sigma-Aldrich | e.g., B92503 |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | e.g., 227056 |

| Chloroform (CHCl₃) | ACS Reagent, ≥99.8% | e.g., Fisher Scientific | e.g., C298 |

| Saturated Sodium Sulfite (Na₂SO₃) | Aqueous Solution | Laboratory Prepared | N/A |

| Saturated Sodium Chloride (Brine) | Aqueous Solution | Laboratory Prepared | N/A |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular, ≥99% | e.g., VWR | e.g., 97061-422 |

| Silica Gel | 60 Å, 230-400 mesh | e.g., SiliCycle | e.g., R12030B |

| Hexane | ACS Grade | Laboratory Stock | N/A |

| Ethyl Acetate | ACS Grade | Laboratory Stock | N/A |

| Equipment |

| Three-neck round-bottom flask (500 mL) with stoppers |

| Magnetic stirrer and stir bar |

| Thermometer and low-temperature thermometer adapter |

| Dropping funnel (250 mL) |

| Cryo-cooling system (e.g., acetone/dry ice bath) |

| Separatory funnel (1 L) |

| Rotary evaporator |

| Flash chromatography setup |

| Standard laboratory glassware |

| Inert atmosphere setup (Nitrogen or Argon) |

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of 6-bromo-2-methoxypyridin-3-amine.

In-Process Controls and Observations

-

Temperature Control: Maintaining the temperature at -30 °C during NBS addition is critical. Higher temperatures can lead to the formation of di-brominated and other isomeric byproducts, reducing the yield and complicating purification.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (1:1) eluent system. The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.

-

Work-up: The wash with saturated sodium sulfite is essential to quench any unreacted bromine or NBS. The subsequent water and brine washes remove residual DMF and water-soluble impurities.

Analytical Characterization (Self-Validation)

Thorough characterization of the final product is essential to confirm its identity, purity, and structure.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₂O | [3] |

| Molecular Weight | 203.04 g/mol | [3] |

| Appearance | Yellow powder | [2] |

| CAS Number | 89466-18-2 | [2][3] |

Spectroscopic Data

The following data provides a benchmark for product validation.

¹H NMR (Predicted, 400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.05 | d, J = 8.0 Hz | 1H | H-4 |

| ~6.95 | d, J = 8.0 Hz | 1H | H-5 |

| ~4.50 | br s | 2H | -NH₂ |

| ~3.90 | s | 3H | -OCH₃ |

Note: The aromatic protons H-4 and H-5 form an AX doublet system. The broad singlet for the amino protons can vary in chemical shift and may exchange with D₂O.

¹³C NMR (Predicted, 100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C-2 (C-O) |

| ~141.0 | C-4 |

| ~130.0 | C-3 (C-N) |

| ~120.0 | C-5 |

| ~110.0 | C-6 (C-Br) |

| ~53.0 | -OCH₃ |

Mass Spectrometry (EI):

The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing one bromine atom (⁷⁹Br/⁸¹Br in ~1:1 ratio).

| m/z | Interpretation |

| 202/204 | [M]⁺ (Molecular ion peak) |

| 187/189 | [M - CH₃]⁺ |

| 173/175 | [M - CHO]⁺ |

| 123 | [M - Br]⁺ |

Safety and Handling

This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.

-

N-Bromosuccinimide (NBS): A corrosive solid that can cause severe skin burns and eye damage. It is also harmful if swallowed.[4] Avoid inhalation of dust. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

-

N,N-Dimethylformamide (DMF): A flammable liquid and a reproductive toxin. It is readily absorbed through the skin and can cause liver damage. Always handle in a fume hood and wear appropriate gloves (butyl rubber or neoprene are recommended).

-

Brominated Pyridines: This class of compounds should be handled with care as they can be toxic and irritants.[5] Avoid skin contact and inhalation.

-

Work-up and Waste: The reaction is exothermic upon quenching with water. The aqueous waste will contain DMF and should be disposed of as hazardous organic waste according to institutional guidelines.

Personal Protective Equipment (PPE) Required:

-

Safety glasses or goggles

-

Chemical-resistant lab coat

-

Butyl rubber or neoprene gloves

-

Full-length pants and closed-toe shoes

Conclusion

The regioselective synthesis of 6-Bromo-3-methoxypyridin-2-amine from 2-methoxypyridin-3-amine using N-Bromosuccinimide is an efficient and reliable method. By carefully controlling the reaction conditions, particularly temperature, high yields of the desired isomer can be achieved. The mechanistic understanding of the directing effects of the amino and methoxy groups is key to appreciating the high regioselectivity of this transformation. This guide provides the necessary detailed protocol, safety information, and analytical benchmarks to enable researchers to successfully and safely perform this important synthetic step.

References

-

PubChem. (n.d.). 6-Bromo-2-methoxypyridin-3-amine. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

Loba Chemie. (2016, May 12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Retrieved January 6, 2026, from [Link]

- Pearson, R. E., & Martin, J. C. (1963). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Journal of the American Chemical Society, 85(3), 354-355.

-

Chemistry LibreTexts. (2022, July 3). Amine Fragmentation. Retrieved January 6, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-6-bromo-3-methoxypyridine. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved January 6, 2026, from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved January 6, 2026, from [Link]

Sources

- 1. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]

- 2. 6-BROMO-2-METHOXY-PYRIDIN-3-YLAMINE | 89466-18-2 [chemicalbook.com]

- 3. 6-Bromo-2-methoxypyridin-3-amine | C6H7BrN2O | CID 10536137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 89466-18-2 | CAS DataBase [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 6-Bromo-3-methoxypyridin-2-amine

Introduction

In the landscape of modern medicinal chemistry and materials science, heteroaromatic building blocks are indispensable tools for the construction of complex molecular architectures. Among these, substituted pyridines hold a place of prominence due to their prevalence in pharmaceuticals and functional materials. 6-Bromo-3-methoxypyridin-2-amine is a trifunctional reagent of significant interest, offering a versatile platform for molecular elaboration. This guide provides an in-depth analysis of the reactivity of the bromine atom at the C6 position, a critical nexus for synthetic diversification.

The chemical behavior of this molecule is governed by a delicate interplay of electronic effects. The pyridine ring itself is inherently electron-deficient due to the electronegativity of the nitrogen atom, which activates the ring towards nucleophilic attack and facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions, particularly at the α-positions (C2 and C6).[1] This inherent reactivity is modulated by three key substituents:

-

C6-Bromo Group: A good leaving group in both cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. Its position alpha to the ring nitrogen significantly enhances its reactivity.[1]

-

C2-Amino Group: A strong electron-donating group (EDG) by resonance, which increases the electron density of the pyridine ring.

-

C3-Methoxy Group: An electron-donating group that further modulates the electronic landscape of the scaffold.

This guide will dissect the reactivity of the C6-bromo moiety, focusing on its utility in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, providing both mechanistic insights and field-proven experimental protocols for researchers, scientists, and drug development professionals.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are arguably the most powerful and versatile methods for forging carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.[2][3][4] The electron-deficient nature of the pyridine ring makes 6-Bromo-3-methoxypyridin-2-amine an excellent substrate for these transformations, as the crucial oxidative addition step is generally favored.[5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, couples an organoboron compound with an organic halide.[6][7] This reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[6][8]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established paradigm in organometallic chemistry, involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][8]

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a generalized procedure for the coupling of 6-Bromo-3-methoxypyridin-2-amine with an arylboronic acid.

Materials:

-

6-Bromo-3-methoxypyridin-2-amine (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%)

-

Ligand (if required, e.g., PPh₃, SPhos, 2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DMF)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the 6-Bromo-3-methoxypyridin-2-amine, arylboronic acid, palladium catalyst, ligand (if used), and base.

-

Evacuate and backfill the tube with the inert gas (repeat 3 times).

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate, CH₂Cl₂).

-

Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to 6-Bromo-3-methoxypyridin-2-amine: Properties, Reactivity, and Applications

Prepared by: Gemini, Senior Application Scientist

This guide offers a comprehensive technical overview of 6-Bromo-3-methoxypyridin-2-amine, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond a simple data sheet to explore the causality behind its physicochemical properties and reactivity, providing field-proven insights into its synthetic utility.

Compound Profile and Significance

6-Bromo-3-methoxypyridin-2-amine (CAS No. 916737-77-4) is a substituted aminopyridine that has emerged as a valuable intermediate in the synthesis of complex organic molecules.[1][2][3] Its strategic arrangement of functional groups—an amine, a methoxy ether, and a bromine atom on a pyridine core—offers multiple, distinct reaction sites. This trifecta of functionality allows for sequential, regioselective modifications, making it a highly sought-after scaffold in the construction of pharmacologically active compounds and novel materials.[4] The pyridine ring itself, being an electron-deficient heterocycle, imparts unique electronic properties that influence the reactivity of its substituents.[5]

Physicochemical and Spectroscopic Properties

The physical state and solubility of a compound are foundational to designing experimental conditions. 6-Bromo-3-methoxypyridin-2-amine is typically a solid at room temperature, necessitating appropriate solvent selection for reactions.[4]

Core Physical and Chemical Identifiers

A summary of the key quantitative data is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 916737-77-4 | [6] |

| Molecular Formula | C₆H₇BrN₂O | [6] |

| Molecular Weight | 203.04 g/mol | [6][7] |

| IUPAC Name | 6-bromo-3-methoxypyridin-2-amine | [6] |

| Melting Point | 78-79 °C | [1] |

| Monoisotopic Mass | 201.97418 Da | [6][7] |

| Appearance | Solid | [4] |

| SMILES | COC1=C(N=C(C=C1)Br)N | [6] |

| InChIKey | VGGUXXXEJBQZHL-UHFFFAOYSA-N | [6] |

Spectroscopic Signature

Spectroscopic analysis is critical for structure verification and quality control.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectra provide the definitive structural fingerprint. The proton spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and a broad signal for the amine protons.[8] The carbon spectrum will correspondingly show six distinct signals for the unique carbon atoms in the molecule.[8]

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight. A key diagnostic feature for this compound is the presence of a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), resulting in two molecular ion peaks (M+ and M+2) of nearly equal intensity.[9] This provides unambiguous confirmation of a single bromine atom in the structure.

-

Infrared (IR) Spectroscopy : The IR spectrum would reveal characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine, C-O stretching for the methoxy ether, C=N and C=C stretching for the pyridine ring, and a C-Br stretching vibration in the fingerprint region.[9]

Chemical Reactivity and Synthetic Utility

The synthetic value of 6-Bromo-3-methoxypyridin-2-amine lies in the differential reactivity of its functional groups. The interplay between the electron-donating amino and methoxy groups and the electron-withdrawing nature of the pyridine nitrogen dictates the molecule's chemical behavior.[5]

-

The Bromine Atom (C6-Position) : The bromine at the 6-position is activated towards both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[5] Its position alpha to the ring nitrogen allows for effective stabilization of the negative charge in the Meisenheimer intermediate during an SNAr reaction.[5] This site is the primary handle for introducing molecular complexity, most commonly via Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions.

-

The Amino Group (C2-Position) : The primary amine is a potent nucleophile and can readily undergo reactions such as acylation, alkylation, and reductive amination.[10] Its nucleophilicity allows for the construction of amides, sulfonamides, and secondary or tertiary amines, further extending the molecular scaffold.

-

The Pyridine Ring : The pyridine core can be subject to electrophilic substitution, although the electron-donating groups make it more activated than pyridine itself. The nitrogen atom can also be quaternized by reaction with alkyl halides.

Logical Workflow: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling